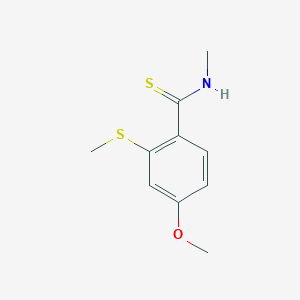
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS2. This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring, along with a carbothioamide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, which undergoes a series of reactions to introduce the methylsulfanyl and carbothioamide groups.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product. Common reagents include methyl iodide, thiourea, and various solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are mixed and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide exerts its effects involves interactions with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but lacks the carbothioamide group.
4-Methoxy-2-methyl-aniline: Contains an amino group instead of the carbothioamide group.
4-Methoxy-2-methyl-thiophenol: Contains a thiol group instead of the carbothioamide group.
Uniqueness
4-Methoxy-N-methyl-2-(methylsulfanyl)benzene-1-carbothioamide is unique due to the presence of both the methoxy and methylsulfanyl groups on the benzene ring, along with the carbothioamide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60253-36-3 |
|---|---|
Fórmula molecular |
C10H13NOS2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
4-methoxy-N-methyl-2-methylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS2/c1-11-10(13)8-5-4-7(12-2)6-9(8)14-3/h4-6H,1-3H3,(H,11,13) |
Clave InChI |
OUKXFQBVZNLAQV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1=C(C=C(C=C1)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

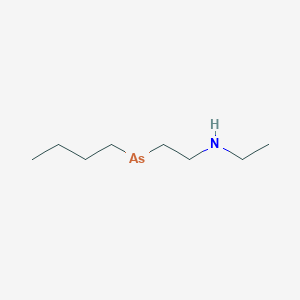

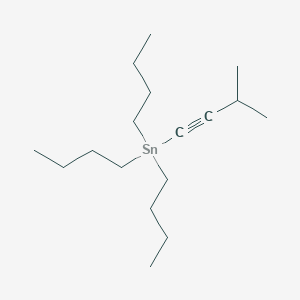
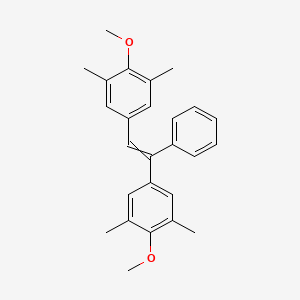
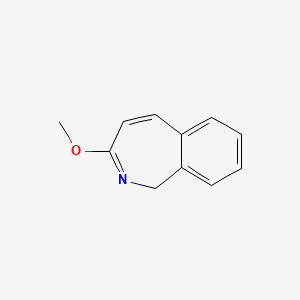
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
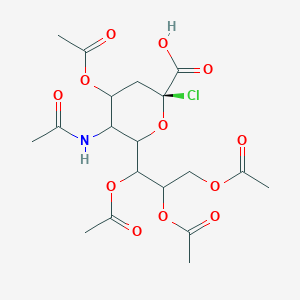


![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
